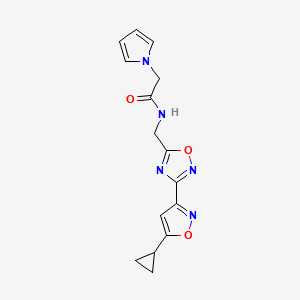
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropylisoxazole : Known for its role in medicinal chemistry, particularly in neuropharmacology.
- Oxadiazole moiety : Associated with various biological activities including anti-inflammatory and anticancer properties.
- Pyrrole unit : Often found in natural products and known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression. For instance, compounds related to pyrrole derivatives have demonstrated significant HDAC inhibitory activity with IC50 values indicating strong potency against cancer cell lines .
- Antiproliferative Effects : The presence of oxadiazole and isoxazole rings may contribute to antiproliferative effects observed in various cancer models. Compounds with similar structures have been reported to exhibit cytotoxicity against human cancer cell lines .
- Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects, which may be relevant for neurodegenerative diseases .
In Vitro Studies
A summary of relevant studies on the biological activity of similar compounds is presented in the table below:
Case Studies
- HDAC Inhibitors : A study focused on the synthesis and evaluation of a series of HDAC inhibitors found that certain derivatives exhibited superior activity compared to established drugs like chidamide. The structure-activity relationship (SAR) indicated that modifications on the pyrrole cap significantly influenced potency .
- Anticancer Activity : Research involving oxadiazole derivatives highlighted their efficacy against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
- Neuroprotective Effects : A specific study noted that compounds with similar structural motifs provided protection against neuronal damage in vitro, indicating a promising avenue for treating neurodegenerative conditions .
Propiedades
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-13(9-20-5-1-2-6-20)16-8-14-17-15(19-23-14)11-7-12(22-18-11)10-3-4-10/h1-2,5-7,10H,3-4,8-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOMDTXVLDQTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














